4-Cyanopyridine-3-sulfonylfluoride

Catalog No.
S14037124
CAS No.
M.F
C6H3FN2O2S
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanopyridine-3-sulfonylfluoride

Product Name

4-Cyanopyridine-3-sulfonylfluoride

IUPAC Name

4-cyanopyridine-3-sulfonyl fluoride

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-4-9-2-1-5(6)3-8/h1-2,4H

InChI Key

WHIOHIGJFONLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)S(=O)(=O)F

4-Cyanopyridine-3-sulfonylfluoride is an advanced, highly activated heteroaryl building block engineered for high-efficiency Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a strongly electron-withdrawing cyano group at the 4-position of the pyridine ring, this compound exhibits drastically enhanced electrophilicity at the sulfonyl fluoride moiety compared to standard benzenesulfonyl fluorides [1]. This unique electronic tuning lowers the activation barrier for nucleophilic attack by amines and phenols, while preserving the characteristic hydrolytic stability and precise chemoselectivity of the -SO2F group. As a bifunctional reagent, it provides an exceptionally reactive SuFEx hub alongside an orthogonal cyano handle, making it a premium choice for late-stage functionalization, bioconjugation, and the synthesis of complex molecular libraries.

Research Fit

SuFEx click chemistry electrophile — amine, alcohol, thiol coupling
Position-specific electronic tuning — 4-cyano/3-SO₂F polarization
Aqueous-compatible building block — replaces moisture-sensitive sulfonyl chlorides

Substituting 4-cyanopyridine-3-sulfonylfluoride with generic alternatives compromises both reaction kinetics and synthetic versatility. Standard benzenesulfonyl fluoride or unsubstituted 3-pyridinesulfonyl fluoride lack the intense electron-withdrawing effect of the 4-cyano group, resulting in sluggish SuFEx coupling rates, particularly with sterically hindered or electronically deactivated nucleophiles [1]. Conversely, substituting with the sulfonyl chloride analog (4-cyanopyridine-3-sulfonyl chloride) sacrifices the fundamental advantage of SuFEx chemistry: sulfonyl chlorides are highly moisture-sensitive, prone to rapid hydrolysis in aqueous media, and lack the precise chemoselectivity required for late-stage functionalization in complex molecular environments [2]. Procurement of the specific 3-sulfonylfluoride-4-cyano derivative is essential for workflows demanding rapid, quantitative conversions and long-term reagent stability.

Substitution Risk

Sulfonyl fluoride vs. chloride
S–F bond resists aqueous hydrolysis; S–Cl bond degrades rapidly — direct substitution may compromise multi-step stability.
Regioisomeric mismatch
Cyano position repositions warhead electrophilicity — 4-cyano/3-SO₂F configuration is electronically distinct from 2-, 5-, or 6-cyano isomers.
Non-cyanated analog
Pyridine-3-sulfonyl fluoride lacks CN activation — reduced ring polarization may shift SuFEx reaction rates and selectivity profiles.

Accelerated SuFEx Kinetics

The strong electron-withdrawing nature of the 4-cyano group dramatically accelerates SuFEx coupling. In standardized assays with deactivated phenols (e.g., 4-nitrophenol) under DBU catalysis, 4-cyanopyridine-3-sulfonylfluoride achieves >95% conversion in under 1 hour. In contrast, the unsubstituted baseline 3-pyridinesulfonyl fluoride requires over 12 hours to reach comparable conversion levels under identical conditions [1].

Evidence DimensionTime to >95% SuFEx conversion with deactivated phenols
Target Compound Data< 1 hour
Comparator Or Baseline3-Pyridinesulfonyl fluoride (> 12 hours)
Quantified Difference>10-fold acceleration in reaction rate
ConditionsDBU catalysis, room temperature, equimolar stoichiometry

Accelerated kinetics enable high-throughput library generation and successful coupling with sterically hindered or electron-poor nucleophiles that fail with standard reagents.

Hydrolytic stability
Class-level
ΔE₁/₂ > 1000 mV (SO₂F more negative)
Reduces hydrolysis risk in aqueous workflows
Class-level inference; verify with individual measurement

Hydrolytic Stability in Aqueous Media

Despite its high reactivity towards specific nucleophiles, the sulfonyl fluoride moiety maintains exceptional stability in aqueous environments. 4-Cyanopyridine-3-sulfonylfluoride exhibits a hydrolytic half-life of >24 hours in aqueous buffer at pH 7.4. The corresponding generic substitute, 4-cyanopyridine-3-sulfonyl chloride, undergoes rapid hydrolysis under the same conditions, degrading completely in less than 5 minutes [1].

Evidence DimensionHydrolytic half-life in aqueous buffer (pH 7.4)
Target Compound Data> 24 hours
Comparator Or Baseline4-Cyanopyridine-3-sulfonyl chloride (< 5 minutes)
Quantified DifferenceOrders of magnitude higher stability in aqueous media
ConditionsAqueous buffer, pH 7.4, 25°C

High hydrolytic stability is critical for reliable performance in bioconjugation, aqueous-phase synthesis, and extended shelf-life during procurement and storage.

Regioisomeric pKa span
Data to verify
>6.6 log-unit difference (5-cyano vs 6-cyano)
Cyano position tunes electrophilicity
Predicted values; experimental verification recommended

Cyano Handle Orthogonal Derivatization

The cyano group provides an orthogonal handle that remains intact during SuFEx coupling, allowing for subsequent derivatization. Post-SuFEx, the cyano group can be converted to a tetrazole with >90% yield without disrupting the newly formed sulfonate or sulfonamide linkage. Attempting direct sulfonylation with pre-formed tetrazole-pyridinesulfonyl fluorides typically results in poor solubility and low coupling yields (<50%) [1].

Evidence DimensionOverall yield of tetrazole-sulfonamide bifunctional products
Target Compound Data>90% (via stepwise SuFEx then tetrazole formation)
Comparator Or BaselinePre-formed tetrazole-pyridinesulfonyl fluorides (<50%)
Quantified Difference>40% absolute increase in final product yield
ConditionsStandard azide cycloaddition conditions post-SuFEx

Provides a reliable, high-yielding modular route to complex bifunctional molecules, avoiding the solubility and reactivity issues of pre-functionalized analogs.

Chemoselectivity
Class-level
Exclusive S-sulfonylation
Competing reduction/hydrolysis
Supports pure sulfonamide products
Class-level; library synthesis data supports trend
Electronic activation
Class-level
σp(CN) = +0.66
Enhances S-electrophilicity vs unsubstituted
Qualitative enhancement; kinetic verification advised

High-Throughput SuFEx Library Synthesis

Driven by the accelerated kinetics provided by the electron-withdrawing cyano group (as detailed in Section 3), this compound is the right choice for automated, plate-based library synthesis. It ensures rapid, quantitative conversion with a diverse array of amines and phenols, minimizing the need for extensive post-reaction purification [1].

Late-Stage Functionalization in Drug Discovery

Where standard sulfonyl chlorides fail due to moisture sensitivity or competing functional groups, the hydrolytic stability of the sulfonyl fluoride moiety makes this compound ideal for installing robust sulfonamide or sulfonate linkages onto complex, highly functionalized APIs [2].

Bifunctional Ligands and MOF Synthesis

The orthogonality of the cyano handle allows for post-SuFEx conversion into tetrazoles or carboxylic acids. This makes the compound a superior precursor for designing rigid, functionalized pyridine cores used in coordination chemistry and the construction of advanced MOFs [3].

Application Fit

Application
Selection Property
Validation Focus
SuFEx fragment library construction
Aqueous-stable –SO₂F warhead
Hydrolytic stability under assay buffer (pH 7.4, 37°C)
Positional SAR exploration
Cyano regioisomer electrophilicity continuum
Reactivity ranking across cyanopyridine isomers
Multi-step heterocyclic synthesis
Chemoselective sulfonylation fidelity
Side-product formation with functionalized amines
Bifunctional covalent probe design
Dual warhead/recognition element architecture
Non-covalent pre-organization vs covalent labeling yield

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

185.98992668 g/mol

Monoisotopic Mass

185.98992668 g/mol

Heavy Atom Count

12

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